Methyl 2-amino-2-(2,3-difluorophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(2,3-difluorophenyl)acetate is an organic compound with the molecular formula C9H9F2NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions, and the carboxyl group is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,3-difluorophenyl)acetate typically involves the esterification of 2-amino-2-(2,3-difluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,3-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: The corresponding alcohol.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Methyl 2-amino-2-(2,3-difluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-(2,3-difluorophenyl)acetate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(2,4-difluorophenyl)acetate
- Methyl 2-amino-2-(2,5-difluorophenyl)acetate
- Methyl 2-amino-2-(3,4-difluorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(2,3-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,3-difluoro substitution pattern may confer distinct electronic and steric properties compared to other difluorophenyl derivatives .
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,3-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3 |
InChI Key |
SGUAWIBDAFYDGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
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